molecular formula C7H14O4 B1200320 2,6-Dideoxy-3-O-methyl-arabino-hexose CAS No. 6786-76-1

2,6-Dideoxy-3-O-methyl-arabino-hexose

Cat. No.: B1200320
CAS No.: 6786-76-1
M. Wt: 162.18 g/mol
InChI Key: GOYBREOSJSERKM-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dideoxy-3-O-methyl-arabino-hexose, more commonly known as L-Oleandrose, is a dideoxy sugar of significant interest in natural product and medicinal chemistry research . This hexose derivative is characterized by its chemical formula, C7H14O4, and specific structural features including a six-carbon chain with hydrogen atoms replacing hydroxyl groups at the C2 and C6 positions and a methylated hydroxyl group at C3 . It is a structurally defining component of several biologically active natural compounds. Notably, L-Oleandrose is found as the glycosidic moiety in cardenolides such as oleandrin from the oleander plant (Nerium oleander), contributing to their toxicity, and in a range of macrolide antibiotics including oleandomycin and the avermectin class (e.g., abamectin, ivermectin, and emamectin) . Its role in these complexes makes it a critical intermediate for researchers exploring the biosynthesis, mode of action, and structural-activity relationships of these potent molecules. The study of this sugar is essential for synthetic chemists aiming to develop glycosylation strategies or to synthesize complex natural product analogs in the laboratory. Established synthetic routes, such as those starting from L-arabinose or L-rhamnose, have been developed to provide practical, high-yield access to L-Oleandrose and its derivatives for research applications . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6786-76-1

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(3R,4R,5R)-4,5-dihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(10)6(11-2)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6-,7-/m1/s1

InChI Key

GOYBREOSJSERKM-FSDSQADBSA-N

SMILES

CC(C(C(CC=O)OC)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H](CC=O)OC)O)O

Canonical SMILES

CC(C(C(CC=O)OC)O)O

Other CAS No.

18607-77-7

Synonyms

2,6-dideoxy-3-O-methyl-arabino-hexose
L-oleandrose
oleandrose

Origin of Product

United States

Natural Abundance and Biological Significance of 2,6 Dideoxy 3 O Methyl Arabino Hexose in Complex Bioactive Molecules

Emerging Biological Activities and Potential Molecular Targets

Exploration of Molecular Interactions Beyond Cardiac Glycosides

While the role of the sugar moiety in the action of cardiac glycosides on the Na+/K+-ATPase pump is a primary area of study, the presence of 2,6-Dideoxy-3-O-methyl-arabino-hexose in other classes of bioactive molecules points to a broader range of molecular interactions.

A significant example is found in the avermectins. These compounds exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates. biosynth.com This interaction leads to an influx of chloride ions into the nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite. The L-oleandrose disaccharide unit of the avermectins is crucial for this specific and high-affinity binding to the GluCls. This demonstrates a distinct molecular interaction pathway for this sugar moiety, entirely separate from the mechanism associated with cardiac glycosides.

The table below summarizes the molecular targets of bioactive molecules containing this compound.

Bioactive Molecule ClassCompound ExampleMolecular TargetBiological Effect
Cardiac GlycosidesOleandrin (B1683999)Na+/K+-ATPaseCardiotonic
AvermectinsIvermectinGlutamate-gated chloride channels (GluCls)Antiparasitic

Investigation of Potential Anti-Cancer Properties in vitro

Recent research has highlighted the potential of cardiac glycosides, including oleandrin, as anticancer agents. phcogrev.com In-vitro studies have demonstrated that oleandrin exhibits cytotoxic effects against a variety of cancer cell lines. biosynth.com

A systematic review of the antitumor effects of oleandrin has shown its ability to inhibit cell proliferation, decrease cell viability, and induce apoptosis (programmed cell death) and/or cell cycle arrest in various cancer cell lines in vitro. biosynth.com The mechanisms of action are multifaceted and include the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. phcogrev.com

The table below presents a summary of the in-vitro cytotoxic effects of oleandrin, a compound containing this compound, on various cancer cell lines.

Cancer Cell LineCancer TypeObserved Effect
Breast CancerBreastInhibition of proliferation, decreased cell viability, induction of apoptosis
Lung CancerLungInhibition of proliferation, decreased cell viability
Pancreatic CancerPancreasInhibition of proliferation, decreased cell viability
Colon CancerColonInhibition of proliferation, decreased cell viability
Prostate CancerProstateInduction of apoptosis
MelanomaSkinInhibition of proliferation, decreased cell viability
GliomaBrainInhibition of proliferation, decreased cell viability

Data compiled from a systematic review on the antitumor effects of oleandrin. biosynth.com

It is important to note that these studies have been conducted with the entire oleandrin molecule. Further research focusing on the isolated this compound moiety is needed to fully elucidate its specific contribution to the observed anticancer effects.

Biosynthesis and Enzymatic Transformations of 2,6 Dideoxy 3 O Methyl Arabino Hexose

Elucidation of Biosynthetic Pathways for 2,6-Dideoxy-3-O-methyl-arabino-hexose

The general blueprint for the biosynthesis of 2,6-dideoxyhexoses has been established through the study of various natural products. lookchem.com It typically begins with a common sugar phosphate (B84403) and proceeds through a series of nucleotide-activated intermediates. lookchem.com

Precursor Identification and Metabolic Flux Analysis

The biosynthesis of most deoxysugars, including 2,6-dideoxyhexoses, originates from primary metabolism. The initial precursor is typically a-D-glucose 1-phosphate, which is first activated by coupling to a nucleoside diphosphate (B83284), commonly thymidine (B127349) diphosphate (TDP) or cytidine (B196190) diphosphate (CDP). lookchem.comresearchgate.net This reaction, catalyzed by an NDP-glucose synthase (or pyrophosphorylase), yields NDP-D-glucose, the first committed intermediate in the pathway. lookchem.com

Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to map the flow of carbon through metabolic networks. nih.govnih.govrsc.org By feeding cells with isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the incorporation of the label into the final product. nih.govmdpi.com This allows for the determination of the relative and absolute rates of different metabolic pathways. nih.govrsc.org While a specific MFA for this compound is not extensively documented, the principles of MFA are crucial for understanding how cellular resources are allocated toward the synthesis of such secondary metabolites versus primary metabolic functions like glycolysis. nih.govnih.gov This analysis can reveal pathway efficiencies, bottlenecks, and the interconnectedness of precursor supply pathways. nih.gov

Key Enzymatic Steps in Deoxygenation and Methylation

The defining features of this compound are the absence of hydroxyl groups at the C-2 and C-6 positions and the presence of a methyl ether at C-3. These modifications occur in a stepwise manner, catalyzed by highly specific enzymes.

The biosynthetic route generally proceeds as follows:

C-6 Deoxygenation : The pathway begins with the conversion of NDP-D-glucose to NDP-4-keto-6-deoxy-D-glucose. This reaction is carried out by an NDP-glucose 4,6-dehydratase, an enzyme that introduces a keto group at C-4 and removes the hydroxyl group at C-6. lookchem.com

C-2 Deoxygenation : Following the initial C-6 deoxygenation, the C-2 hydroxyl group is removed. In the biosynthesis of similar sugars like TDP-D-olivose, this step is catalyzed by a 2,3-dehydratase, which creates a 2,3-ene intermediate. researchgate.net A subsequent reductase then acts on this intermediate to yield the 2-deoxy sugar.

Stereochemical Modifications : To achieve the final arabino-hexose configuration, epimerases may be required to alter the stereochemistry at specific carbon centers.

C-3 O-Methylation : The final step in the formation of the specified compound is the methylation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.govnih.gov This enzyme transfers a methyl group from the cofactor SAM to the sugar substrate.

Characterization of Enzymes Involved in this compound Biosynthesis

The enzymes that construct this unique sugar are highly specialized, each performing a precise chemical transformation. Their characterization is key to understanding the biosynthetic pathway at a molecular level.

Dehydratases and Epimerases in Hexose (B10828440) Modification

Dehydratases are central to the formation of deoxysugars. The NDP-glucose 4,6-dehydratase is a well-characterized enzyme that initiates the pathway by removing the C-6 hydroxyl group. lookchem.com Further deoxygenation at C-2 involves a different set of dehydratases and reductases. For instance, the biosynthesis of TDP-d-olivose involves a 2,3-dehydratase named OleV. researchgate.net

Epimerases play a crucial role in establishing the correct stereochemistry of the final sugar. The arabino configuration of this compound differs from the gluco configuration of the initial precursor. Therefore, one or more epimerases are required to invert the stereocenters at C-3, C-4, or C-5 of an intermediate to produce the correct isomer before or after the deoxygenation steps.

Table 1: Key Enzyme Classes in 2,6-Dideoxyhexose Biosynthesis

Enzyme ClassFunctionSubstrate ExampleProduct Example
NDP-glucose synthaseActivation of glucoseα-D-glucose 1-phosphate + NTPNDP-D-glucose
NDP-glucose 4,6-dehydrataseC-6 DeoxygenationNDP-D-glucoseNDP-4-keto-6-deoxy-D-glucose
Dehydratase (e.g., 2,3-dehydratase)C-2 Deoxygenation (part of a two-step process)NDP-4-keto-6-deoxy-D-glucoseNDP-2,3-ene-4-keto-6-deoxy-D-glucose
ReductaseReduction of keto groups or double bondsNDP-4-keto intermediateNDP-4-hydroxy intermediate
EpimeraseInversion of stereochemistryNDP-sugar intermediateNDP-sugar epimer
O-MethyltransferaseAddition of a methyl groupNDP-2,6-dideoxy-arabino-hexoseNDP-2,6-dideoxy-3-O-methyl-arabino-hexose

O-Methyltransferases Specific to the 3-Position

O-methyltransferases (OMTs) constitute a large and diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl acceptor. nih.gov The specificity of these enzymes is remarkable, often targeting a single hydroxyl group on a complex molecule. An OMT specific to the 3-position of the 2,6-dideoxy-arabino-hexose intermediate is responsible for the final modification. nih.gov The active site of this enzyme is precisely shaped to bind the NDP-sugar substrate in an orientation that presents the C-3 hydroxyl group to the SAM cofactor for methylation.

Structural Biology of Biosynthetic Enzymes (e.g., X-ray Crystallography of Enzyme-Substrate Complexes)

Understanding the precise mechanisms of these biosynthetic enzymes requires detailed three-dimensional structural information, which is most commonly obtained through X-ray crystallography. researchgate.netmpg.de By crystallizing an enzyme in complex with its substrate, a substrate analog, or an intermediate, researchers can visualize the molecular interactions that govern catalysis. nih.govresearchgate.net

For example, crystallographic studies of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), an enzyme involved in a different deoxysugar pathway, have provided snapshots of the enzyme-bound intermediates along the reaction coordinate. nih.govresearchgate.net These structures reveal how the enzyme stabilizes reactive intermediates and orchestrates the complex chemical transformations. researchgate.net Similar structural studies on the dehydratases, epimerases, and O-methyltransferases from the this compound pathway would provide critical insights into:

The specific amino acid residues involved in substrate binding and catalysis.

The conformational changes the enzyme undergoes during its catalytic cycle.

The molecular basis for the enzyme's substrate and regiochemical specificity.

Such structural data are invaluable for understanding the fundamental biology of natural product biosynthesis.

Genetic and Metabolic Engineering for Enhanced Production or Analog Synthesis

The biosynthesis of rare deoxysugars such as this compound is a complex, multi-step enzymatic process. Advances in genetic and metabolic engineering have provided powerful tools to manipulate these intricate pathways. These technologies are aimed at either increasing the yield of the desired sugar or generating novel structural analogs by modifying the enzymatic machinery. Such approaches hold significant promise for producing valuable glycosylated compounds. asm.orgkarger.com

Strategies for Manipulating Biosynthetic Genes

The generation of deoxysugars can be enhanced or altered through the precise manipulation of the genes responsible for their biosynthesis. These strategies often involve the heterologous expression of gene clusters in well-characterized host organisms like Streptomyces or E. coli, followed by targeted genetic modifications. karger.comnih.gov The core principle lies in rationally re-routing metabolic flux towards the desired product or introducing new enzymatic functions to create diversity. nih.gov

Key strategies for manipulating these biosynthetic genes include:

Pathway Disruption and Precursor Funneling: A primary strategy to increase the yield of a target deoxysugar is to eliminate competing metabolic pathways. nih.gov For many deoxysugars, the biosynthesis begins with glucose-1-phosphate or glucose-6-phosphate. acs.orgwashington.edu By knocking out genes in competing pathways, such as glycolysis, more of the initial precursor is available to be funneled into the deoxysugar pathway, significantly boosting the final titer. nih.gov

Gene Overexpression: The rate-limiting steps in a biosynthetic pathway can be overcome by overexpressing the genes encoding the bottleneck enzymes. Key enzymes, such as TDP-D-glucose synthase and TDP-D-glucose 4,6-dehydratase, which catalyze the initial steps in many deoxysugar pathways, are often targeted for overexpression to increase the intracellular pool of crucial intermediates like TDP-4-keto-6-deoxy-D-glucose. nih.govwashington.edu

Combinatorial Biosynthesis and Gene Swapping: One of the most powerful strategies for generating novel sugar derivatives is combinatorial biosynthesis. asm.org This involves creating "unnatural" gene clusters by combining sugar biosynthesis genes from different organisms. asm.orgwashington.edu For instance, the gene for a 3-ketoreductase from one pathway can be replaced with a homologous gene from another pathway that has different stereospecificity. This can invert the stereochemistry at the C-3 position, leading to the synthesis of an epimeric sugar. asm.org Similarly, swapping 4-ketoreductase genes can alter the stereochemistry at the C-4 position, yielding different deoxysugar structures from the same intermediate. nih.gov

The following table summarizes research findings on genetic manipulation strategies relevant to deoxysugar biosynthesis.

Target Gene/PathwayManipulation StrategyHost OrganismOutcomeReference
Glycolysis Pathway (zwf, pgi)Gene KnockoutE. coliIncreased availability of glucose-6-phosphate precursor for the deoxysugar pathway, leading to a 9.8-fold increase in product titer. nih.gov
oleU (4-ketoreductase)Gene ReplacementStreptomyces antibioticusReplacement with eryBIV or urdR genes resulted in the synthesis of L-olivosyl or D-olivosyl derivatives, respectively, demonstrating a change in sugar structure. nih.gov
oleW (3-ketoreductase)Gene ReplacementStreptomyces lividansReplacement with eryBII gene to alter C-3 stereochemistry for the synthesis of TDP-d-digitoxose. asm.org
mtmDE, oleSE, desIII-IV (TDP-D-glucose synthase genes)Heterologous Expression & OverexpressionStreptomyces coelicolorSuccessful biosynthesis of four different D-configured deoxysugars (d-glucosyl, d-olivosyl, d-digitoxosyl, d-mycarosyl) attached to an aglycon. acs.org

Directed Evolution of Enzymes for Novel Deoxysugar Derivatives

While rational gene swapping is effective, it is limited by the available repertoire of natural enzymes. Directed evolution offers a powerful alternative for creating enzymes with entirely new functions or improved properties, without requiring detailed knowledge of their structure or mechanism. illinois.edunobelprize.org This technique mimics the process of natural selection in a laboratory setting to accelerate the evolution of a target enzyme towards a desired goal. illinois.edu

The process of directed evolution typically involves the following steps:

Gene Diversification: A library of mutant genes is created from a single target gene. This is usually accomplished through methods like error-prone PCR, which introduces random mutations, or DNA shuffling, which recombines sequences from multiple parent genes. illinois.edu

Library Expression: The mutant gene library is cloned into a suitable host organism, which then expresses the diverse variants of the enzyme. illinois.edu

Screening or Selection: A high-throughput screening method is employed to rapidly identify the enzyme variants that exhibit the desired property, such as improved activity, enhanced stability, or the ability to act on a new, non-natural substrate. nobelprize.orga-star.edu.sg

Iteration: The best-performing mutants from one round become the templates for the next round of diversification and screening, allowing for the gradual accumulation of beneficial mutations. nobelprize.org

In the context of deoxysugar biosynthesis, directed evolution can be applied to key enzymes like ketoreductases, epimerases, or methyltransferases to alter their substrate specificity or stereoselectivity. For example, a 3-ketoreductase could be evolved to accept a wider range of keto-sugar substrates or to produce a hydroxyl group with a different stereochemical orientation than the wild-type enzyme. This approach has been successfully used to enhance or alter the enantioselectivity of various enzymes and improve their activity on non-natural substrates. illinois.edua-star.edu.sg

The following table outlines potential applications of directed evolution for enzymes involved in deoxysugar biosynthesis, based on established principles.

Target Enzyme TypeEvolution MethodDesired ImprovementPotential Outcome for Deoxysugar SynthesisReference Principle
KetoreductaseError-Prone PCR, DNA ShufflingAltered StereoselectivityGeneration of novel deoxysugar epimers by inverting the stereochemistry at C-3 or C-4. nih.govillinois.edu
GlycosyltransferaseRandom Mutagenesis, Site-Directed MutagenesisBroadened Substrate SpecificityTransfer of engineered deoxysugars to a wider variety of aglycon scaffolds, creating novel glycosylated compounds. illinois.edunih.gov
MethyltransferaseDNA ShufflingAltered RegioselectivityMethylation at different hydroxyl groups on the sugar ring, creating structural analogs. illinois.edu
DehydrataseError-Prone PCREnhanced Catalytic Activity/StabilityIncreased production efficiency of key intermediates (e.g., TDP-4-keto-6-deoxy-D-glucose) under industrial fermentation conditions. nobelprize.orga-star.edu.sg

Synthetic Methodologies and Derivatization of 2,6 Dideoxy 3 O Methyl Arabino Hexose

Total Chemical Synthesis from Non-Carbohydrate Precursors

Total synthesis, or de novo synthesis, builds the carbohydrate skeleton from achiral starting materials without relying on a pre-existing sugar template. acs.org This approach offers flexibility in accessing both natural and unnatural sugar isomers. A common strategy for de novo synthesis of deoxysugars involves the asymmetric synthesis of furan (B31954) alcohols, followed by rearrangement and further modification. mdpi.com For instance, diastereomers of the target's parent sugar, such as tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose), have been synthesized from the non-carbohydrate precursor 2-acetylfuran. researchgate.net

Stereoselective Approaches to D- and L-Configurations

A critical challenge in total synthesis is the precise control of stereochemistry to obtain the desired enantiomer (D- or L-configuration). Asymmetric catalysis is a powerful tool to achieve this. The Sharpless Asymmetric Epoxidation is a cornerstone reaction in this context, enabling the enantioselective epoxidation of allylic alcohols. mdpi.comuvic.ca This reaction can generate either of two enantiomeric epoxides with high selectivity, depending on the choice of the chiral tartrate ligand ((+)-DET or (-)-DET). mdpi.com This strategy was effectively used in the stereoselective synthesis of D-5-homo-4-selenoribose, where a Sharpless epoxidation was a key step in establishing the initial stereocenter from an achiral precursor. nih.govelsevierpure.comresearchgate.net The resulting chiral epoxide serves as a versatile intermediate, from which the remaining stereocenters of the sugar are subsequently introduced in a controlled manner. elsevierpure.comresearchgate.net

Chiral Pool vs. Asymmetric Synthesis Strategies

Two divergent strategies are available for obtaining enantiomerically pure molecules: asymmetric synthesis and chiral pool synthesis. wikipedia.orgddugu.ac.in

Asymmetric Synthesis: This strategy, as described above, creates chiral molecules from achiral starting materials. mdpi.com It often employs chiral catalysts or reagents to induce the formation of one enantiomer over the other. uvic.ca The key advantage is the ability to synthesize novel structures and both D- and L-enantiomers of a target molecule, often by simply changing the chirality of the catalyst. mdpi.com

Chiral Pool Synthesis: This approach utilizes naturally occurring, abundant, and inexpensive enantiopure compounds, such as common sugars (e.g., glucose, rhamnose), amino acids, or terpenes, as starting materials. wikipedia.orgddugu.ac.in The inherent chirality of the starting material is preserved and transferred through the synthetic sequence to the final target. wikipedia.org This method is highly efficient when the target molecule shares significant structural features with the available chiral precursor. wikipedia.org However, it can be limited by the availability of starting materials with the correct configuration, and complex protecting group manipulations may be required. scripps.edu

The choice between these strategies depends on the target structure and the availability of suitable precursors. For a rare sugar like 2,6-dideoxy-3-O-methyl-arabino-hexose, a total asymmetric synthesis might offer a more flexible route, while a semi-synthesis from a closely related monosaccharide (chiral pool approach) could be more step-economical if a suitable precursor is available.

StrategyPrincipleAdvantagesDisadvantages
Asymmetric Synthesis Creation of stereocenters from achiral precursors using chiral catalysts or auxiliaries. mdpi.comuvic.caAccess to both D- and L-enantiomers; high flexibility for novel structures. mdpi.comMay require development of specific catalysts; can be more steps overall.
Chiral Pool Synthesis Use of naturally occurring enantiopure compounds (e.g., sugars, amino acids) as starting materials. wikipedia.orgddugu.ac.inUtilizes pre-existing stereocenters; can be highly efficient and cost-effective. wikipedia.orgLimited by the availability of appropriate starting materials; may require extensive functional group manipulation. scripps.edu

Semi-Synthesis and Modification from Other Monosaccharides

Semi-synthesis from common monosaccharides is a prevalent strategy that leverages the "chiral pool." This involves the targeted modification of an existing, readily available sugar like D-glucose or L-rhamnose through a sequence of protection, deoxygenation, and functionalization steps. For example, the related sugar 3-amino-2,3-dideoxy-D-arabino-hexose has been successfully synthesized starting from methyl α-D-glucopyranoside. cdnsciencepub.com Similarly, the 2,6-dideoxysugar L-digitoxose can be prepared from L-rhamnose, demonstrating the feasibility of this approach. nih.gov

Regioselective Deoxygenation Protocols

The defining feature of the target molecule is the absence of hydroxyl groups at the C-2 and C-6 positions. Achieving this requires specific and regioselective deoxygenation reactions.

Deoxygenation at C-6: The primary hydroxyl at C-6 is typically removed via a two-step process. First, it is selectively converted into a good leaving group, such as a tosylate or iodide. This is followed by reductive cleavage, often using a strong hydride reagent like lithium aluminum hydride (LiAlH₄). An alternative is the Barton-McCombie deoxygenation, a radical-based method that involves the reduction of a thiocarbonyl derivative. nih.gov

Deoxygenation at C-2: Removing the C-2 hydroxyl group is more challenging. One common pathway involves the creation of a double bond between C-2 and C-3 (a glycal intermediate), followed by stereoselective hydrogenation. Another approach is the reduction of a C-2 ketone. For instance, in the synthesis of 3-amino-2,3-dideoxy-D-arabino-hexose, a nitro-olefin intermediate was formed and then catalytically hydrogenated, which simultaneously removed the unsaturation and established the required arabino configuration at C-3. cdnsciencepub.com Modern, sustainable methods for 2-deoxygenation include light-driven protocols that proceed without catalysts or additives. acs.orgnih.gov

PositionMethodDescription
C-6 Tosylation/Iodination & ReductionConversion of the primary alcohol to a tosylate/iodide, followed by reduction with a hydride reagent (e.g., LiAlH₄).
C-6 Barton-McCombie DeoxygenationA radical-based reduction of a thiocarbonyl derivative (e.g., a xanthate ester). nih.gov
C-2 Glycal HydrogenationFormation of a C-2/C-3 double bond followed by catalytic hydrogenation.
C-2 Photochemical DeoxygenationLight-driven removal of a hydroxyl group, often from a lactone precursor, offering a sustainable alternative. acs.orgnih.gov

Introduction of the 3-O-Methyl Group

With the deoxygenation steps completed and other hydroxyl groups suitably protected, the final structural feature, the 3-O-methyl ether, can be installed. The most common chemical method is the Williamson ether synthesis . This involves treating the partially protected sugar, which has a free hydroxyl group at C-3, with a strong base such as sodium hydride (NaH) to form an alkoxide. This nucleophilic alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl ether.

Alternatively, biocatalytic methods using enzymes known as O-methyltransferases offer a highly specific approach. nih.gov These enzymes can transfer a methyl group from a donor like S-adenosyl methionine (SAM) to a specific hydroxyl group on the sugar, often without the need for complex protecting group strategies. nih.gov For example, the enzyme ThnM1 has shown regiospecific methylation activity at the 2'-hydroxyl group of rhamnose moieties in various natural products. nih.gov

Branched-Chain Sugar Synthesis Analogies (e.g., Olivomycose synthesis relevant to deoxygenation/methylation strategies)

The strategies employed in the synthesis of this compound are directly comparable to those used for other complex deoxysugars found in nature. A particularly relevant analogue is Olivomycose , which is 2,6-dideoxy-D-arabino-hexose—the parent sugar of the target compound. uba.ar Olivomycose is a key component of the olivomycin (B1226810) family of antibiotics. nih.govuba.ar Its synthesis, and its incorporation into larger oligosaccharide chains, requires the same key steps: regioselective deoxygenation at C-2 and C-6 and stereocontrolled glycosylation. nih.gov The synthetic routes developed for olivomycin fragments provide a direct blueprint for accessing the 2,6-dideoxy-D-arabino-hexose skeleton. nih.gov

Furthermore, the synthesis of branched-chain sugars, such as the nitro sugar L-kijanose, also presents analogous challenges. researchgate.net These syntheses require careful management of multiple functional groups and stereocenters on a pyranose ring, demanding a robust strategy for selective protection, deoxygenation, and functionalization that is directly applicable to the synthesis of the target linear deoxysugar. researchgate.net

Glycosylation Reactions Involving this compound

The formation of glycosidic bonds with 2,6-dideoxy sugars like this compound is a pivotal yet challenging aspect of carbohydrate synthesis. The absence of a participating group at the C-2 position complicates stereocontrol over the newly formed anomeric center.

Synthesis of α- and β-Linked Glycosides

The synthesis of both α- and β-linked glycosides of 2,6-dideoxy-D-arabino-hexose has been achieved through various methods. acs.org Direct glycosylation strategies often lead to a mixture of anomers, with the α-glycoside frequently being the major product due to the anomeric effect. mdpi.com

Classical methods such as the Koenigs-Knorr reaction, which utilizes glycosyl halides (bromides or chlorides) as donors and silver salts (like silver triflate) as promoters, have been employed. nih.govnih.gov The reaction of 2-deoxyglycosyl bromides with alcohol acceptors can yield glycosides, though stereoselectivity can be highly dependent on the reaction conditions and the nucleophilicity of the acceptor alcohol. nih.gov For instance, less nucleophilic acceptors tend to result in higher stereoselectivity. nih.gov

Thioglycosides are another class of versatile glycosyl donors. Their activation by various promoters, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH), allows for the formation of glycosidic linkages. nih.gov The stereochemical outcome of these reactions is influenced by factors including the solvent, temperature, and the nature of the protecting groups on both the donor and acceptor.

More recent approaches have focused on catalytic methods to improve efficiency and selectivity. Bis-thiourea catalysts, for example, have been developed for β-selective 2-deoxy- and 2,6-dideoxyglucosylations. chemrxiv.org These reactions often require the use of "disarming" protecting groups, such as esters, on the glycosyl donor to temper its reactivity and prevent the formation of undesired side products through a non-stereospecific S_N1 pathway. chemrxiv.org

Donor TypePromoter/CatalystTypical Outcome
Glycosyl BromideSilver Triflate (AgOTf)Mixture of α/β anomers, selectivity varies mdpi.comnih.gov
ThioglycosideN-Iodosuccinimide (NIS) / TfOHDependent on acceptor nucleophilicity nih.gov
Glycosyl ChlorideBis-Thiourea CatalystHigh β-selectivity with disarming groups chemrxiv.orgmdpi.com
Glycosyl Phosphate (B84403)Modified Nickel Catalystβ-selectivity, requires disarming groups mdpi.com

Stereocontrol in 2-Deoxyglycoside Formation

Achieving stereocontrol in the synthesis of 2-deoxyglycosides is a formidable challenge primarily because the C-2 position lacks a neighboring group that can participate in the reaction to direct the incoming nucleophile to one face of the oxocarbenium ion intermediate. mdpi.com Consequently, direct glycosylation methods often yield α-glycosides preferentially or result in poor stereoselectivity. mdpi.com

To overcome this, several strategies have been developed:

Indirect Methods: This approach involves installing a temporary directing group at the C-2 position. This group, such as a thioacetyl (SAc) or iodo group, participates in the glycosylation to selectively form a β-linkage (or α, depending on the group). mdpi.commdpi.com Following the glycosylation, the directing group is removed in a subsequent chemical step (e.g., desulfurization or reduction) to reveal the desired 2-deoxy structure. mdpi.com For example, 2-thioacetyl-glycosyl bromides can be used to form β-glycosides exclusively, with the thioacetyl group later removed via desulfurization. mdpi.com

Donor and Protecting Group Effects: The stability of the intermediate oxocarbenium ion plays a crucial role. The use of "disarming" electron-withdrawing protecting groups (e.g., benzoates, trichloroacetates) on the glycosyl donor can decrease the stability of the cation, favoring an S_N2-like reaction pathway that often leads to inversion of configuration at the anomeric center. chemrxiv.orgmdpi.com Conversely, "arming" electron-donating groups (e.g., ethers) stabilize the oxocarbenium ion, promoting an S_N1-like pathway that can lead to anomeric mixtures. mdpi.com

Catalyst-Controlled Selectivity: Modern catalysis offers solutions where the catalyst itself dictates the stereochemical outcome. For instance, certain borinate catalysts can be used with in situ generated 2-deoxyglycosyl chlorides to achieve moderate β-selectivity. mdpi.com Similarly, bis-thiourea hydrogen-bond-donor catalysts are effective in promoting β-selective glycosylations by organizing the transition state through hydrogen bonding. chemrxiv.org

It has been noted that achieving high selectivity is generally more challenging for 2,6-dideoxy sugars compared to 2-deoxy sugars due to the increased reactivity and lower stability of the glycosyl donors. mdpi.com

Oligosaccharide Assembly Utilizing this compound Units

The incorporation of this compound into oligosaccharide chains is essential for synthesizing fragments of biologically active natural products like everninomicin or landomycin A. acs.orgmdpi.com The assembly process involves the sequential coupling of monosaccharide building blocks.

The strategies for oligosaccharide synthesis rely on the principles of selective protection and activation. A monosaccharide unit of this compound is prepared as a glycosyl donor (e.g., a thioglycoside or a glycosyl halide) with its other hydroxyl groups masked by protecting groups. This donor is then reacted with a glycosyl acceptor, which is another sugar unit with a single free hydroxyl group at the desired position for linkage.

For example, the synthesis of the trisaccharide portion of landomycin A involved the use of 2,6-dideoxy sugar donors. mdpi.com Such syntheses require careful planning of the protecting group strategy to allow for regioselective glycosylation and subsequent deprotection for further chain extension. The challenges of stereocontrol discussed previously are magnified in oligosaccharide synthesis, as each new glycosidic bond formation must be precisely controlled. mdpi.comnih.gov

Synthesis of Structural Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is driven by the need to understand structure-activity relationships and to develop new therapeutic agents or biological probes. Modifications are typically explored at the C-1 (anomeric), C-4, and C-5 positions.

Exploration of Modifications at C-1, C-4, and C-5 Positions

Modifications at these positions can significantly alter the biological and physical properties of the sugar.

C-1 Position: The anomeric (C-1) position is the most common site for modification, as this is where glycosidic bonds are formed. Beyond O-glycosides, derivatization at C-1 includes the formation of thioglycosides (C-S bonds) and selenoglycosides (C-Se bonds), which can serve as stable glycosyl donors for complex syntheses or as enzyme inhibitors. Anomeric alkylation can also be performed, where the anomeric carbon acts as a nucleophile in an S_N2-type reaction to form C-glycosides. bris.ac.uk

C-4 Position: The hydroxyl group at C-4 can be a site for further glycosylation, acylation, or alkylation. Syntheses of related dideoxysugars have demonstrated the introduction of different functionalities at this position. For example, a novel synthetic route to L-digitoxose involved the preparation of a derivative with a bulky tert-butyldimethylsilyl (TBDMS) protecting group at the C-4 position. nih.gov In other related structures, the C-4 hydroxyl has been replaced with an amino group to produce analogs like 4-amino-3-O-methyl-2,4,6-trideoxy-alpha-D-ribo-hexopyranose. nih.gov

C-5 Position: The stereochemistry at the C-5 position defines whether the sugar belongs to the D- or L-series. Configurational inversion at C-5 can be a synthetic challenge but is crucial for accessing enantiomeric or epimeric sugar series. rsc.org For example, attempts to synthesize L-nogalose were hampered by difficulties in achieving the desired configurational inversion at C-5 late in the synthetic sequence. rsc.org

Development of C-Glycosides and Other Non-Hydrolyzable Analogs

To overcome the inherent instability of the glycosidic bond towards enzymatic or acidic hydrolysis, non-hydrolyzable analogs have been developed. These analogs are critical tools for studying carbohydrate-processing enzymes and for creating more stable carbohydrate-based drugs.

C-Glycosides: In these analogs, the anomeric oxygen atom is replaced by a methylene (B1212753) (CH₂) group, resulting in a stable carbon-carbon bond between the sugar moiety and the aglycone. rsc.org The synthesis of C-glycosides is a significant area of research. One prominent method involves the generation of glycosyl radicals from precursors like glycosyl halides or xanthates. These radicals then react with suitable carbon-based nucleophiles or electron-deficient alkenes to form the C-C bond. rsc.org This approach is a powerful tool for accessing these stable mimics of natural glycosides. rsc.org

Photochemical and Reductive Deoxygenation Methods

The synthesis of this compound, also known as oleandrose (B1235672), necessitates the selective removal of hydroxyl groups at the C-2 and C-6 positions of a suitable carbohydrate precursor. This is a critical transformation in carbohydrate chemistry, and various methods, including reductive and photochemical deoxygenation, have been developed to achieve this.

Reductive deoxygenation methods are among the most common and reliable strategies for the synthesis of deoxysugars. A cornerstone in this area is the Barton-McCombie reaction. wikipedia.orgnrochemistry.com This radical-mediated deoxygenation process involves the conversion of a hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thionoester. wikipedia.orgnrochemistry.comorganic-chemistry.org The subsequent reaction with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, most commonly tributyltin hydride (n-Bu3SnH), leads to the reductive cleavage of the C-O bond and its replacement with a C-H bond. wikipedia.orgnrochemistry.com The driving force for this reaction is the formation of a stable tin-sulfur bond. organic-chemistry.org

The general mechanism for the Barton-McCombie deoxygenation proceeds through a radical chain reaction. Initially, the radical initiator generates a tributyltin radical from tributyltin hydride. This radical then abstracts the thiocarbonyl group from the carbohydrate substrate, leaving a carbon-centered radical at the target position. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the chain. wikipedia.orgnrochemistry.com

In the context of synthesizing 2,6-dideoxy sugars, the Barton-McCombie reaction can be applied sequentially or simultaneously to remove the hydroxyl groups at the C-2 and C-6 positions. The choice of strategy often depends on the starting material and the desired stereochemical outcome. For instance, in a synthetic route towards L-oleandrose, a precursor with hydroxyl groups at C-2 and C-6 would first be converted to the corresponding bis(xanthate) derivative. Treatment of this intermediate with tributyltin hydride and AIBN would then effect the double deoxygenation.

Reaction Step Reagents and Conditions Function Reference
Xanthate Formation1. NaH, CS₂, MeIConversion of hydroxyl groups to S-methyl xanthates nrochemistry.com
Reductive Deoxygenation2. n-Bu₃SnH, AIBN, Toluene, refluxRadical-mediated removal of xanthate groups wikipedia.orgnrochemistry.com

Table 1: Typical Reagents for Barton-McCombie Deoxygenation

Photochemical deoxygenation methods offer an alternative, often milder, approach to the cleavage of C-O bonds. These reactions are typically initiated by the absorption of light by a photosensitizer or the substrate itself, leading to an electronically excited state that can undergo deoxygenation. beilstein-journals.org One common strategy involves the conversion of the alcohol to a derivative that is more susceptible to photochemical reduction, such as a benzoate (B1203000) ester. Irradiation of these esters in the presence of a photosensitizer and a hydrogen donor can lead to the formation of the deoxygenated product. beilstein-journals.org

Visible light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including the deoxygenation of alcohols. beilstein-journals.org In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates an electron transfer cascade. The alcohol is often activated as an ester. Upon excitation, the photocatalyst can reduce the ester, leading to the cleavage of the C-O bond and the formation of a radical intermediate. This radical is then quenched by a hydrogen atom donor to give the final deoxygenated product. While specific applications of this method to the synthesis of this compound are not extensively documented in readily available literature, the general applicability to carbohydrate derivatives suggests its potential as a synthetic route. beilstein-journals.org

Method Key Features Typical Components Reference
Barton-McCombie ReactionRadical chain mechanism, reliable for various substrates.Thiocarbonyl derivative, n-Bu₃SnH, AIBN wikipedia.orgnrochemistry.comorganic-chemistry.org
Photochemical DeoxygenationLight-induced reaction, can be milder than reductive methods.Photosensitizer, hydrogen donor, light source beilstein-journals.org
Visible Light Photoredox CatalysisUtilizes visible light, often highly selective.Photocatalyst (e.g., Ir or Ru complex), sacrificial electron donor, light source beilstein-journals.org

Table 2: Comparison of Deoxygenation Methodologies

The choice between reductive and photochemical methods depends on several factors, including the specific substrate, the presence of other functional groups, and the desired reaction conditions. The Barton-McCombie reaction is a robust and well-established method, while photochemical approaches represent a developing area with potential for more environmentally benign processes.

Structure Activity Relationships and Molecular Interactions of 2,6 Dideoxy 3 O Methyl Arabino Hexose Containing Glycoconjugates

Impact of 2,6-Dideoxy-3-O-methyl-arabino-hexose on Glycoconjugate Conformation

Computational methods, particularly density functional theory (DFT), have become essential tools for examining the conformational effects of deoxygenation on the pyranose ring. nih.gov These studies investigate the energetic landscape of various mono- and dideoxyhexopyranose derivatives to understand their preferred shapes. nih.gov Deoxysugars possess significant conformational flexibility, which is crucial for their function in modifying glycoconjugates. nih.gov

Research has systematically evaluated the energetic landscapes of deoxysugar derivatives, revealing how the position of deoxygenation affects stability. nih.gov For instance, a comprehensive computational study compared the relative Gibbs free energies of various deoxysugars, providing insight into their conformational preferences in both gas phase and solvated environments. nih.gov

Table 1: Relative Gibbs Free Energies of Deoxyhexopyranose Derivatives

Deoxysugar Derivative Position of Deoxygenation Relative Gibbs Free Energy (kcal/mol) Notable Finding
2-Deoxysugar C-2 Lower than 3-deoxysugar -
3-Deoxysugar C-3 Higher than C-2 or C-4 deoxygenation C-3 deoxygenation imparts greater instability. nih.gov
4-Deoxysugar C-4 Lower than 3-deoxysugar -

This table is generated based on data from a comprehensive computational study investigating the effects of deoxygenation. nih.gov

The removal of hydroxyl groups (deoxygenation) and the addition of a methyl group significantly alter the electronic and steric properties of the sugar ring, thereby influencing its conformation. In an aqueous solution, pyranose sugars typically exist in an equilibrium between the more stable ⁴C₁ chair conformation and the ¹C₄ form, though the equilibrium is generally heavily shifted towards the ⁴C₁ isomer. mdpi.com

Deoxygenation at the C-2 and C-6 positions, as seen in 2,6-dideoxy-hexoses, removes key hydrogen bonding groups. The loss of the C-2 hydroxyl group, in particular, can reduce steric strain and alter the electronic environment, which may affect the stability of the chair conformation. The methylation at the C-3 hydroxyl introduces a bulky, hydrophobic methyl group. This modification prevents the C-3 position from acting as a hydrogen bond donor and can create steric interactions that further influence the puckering of the pyranose ring. mdpi.com While X-ray crystallography shows that substitutions on the pyranose ring may not always significantly affect its conformation in a crystalline state, the structure in solution is more dynamic. mdpi.com In solution, the molecule exists as a rapid exchange of various conformations, and the observed structure is a population-averaged picture. mdpi.com

Role in Receptor Binding and Ligand Specificity

The specific structure of this compound is critical for its recognition by and binding to biological receptors, such as proteins and enzymes.

Molecular recognition is the specific interaction between two or more molecules through noncovalent forces. youtube.com These interactions are fundamental to most biological processes, including the binding of a sugar ligand to a protein receptor, an antigen to an antibody, or DNA to a protein. youtube.com The specificity of this binding is determined by a combination of factors, including shape complementarity and the precise arrangement of interacting chemical groups. Deoxysugars are known to be vital components in many therapeutic agents, where they often dictate receptor binding and improve efficacy. nih.govrsc.org The unique structure of this compound allows it to fit into specific binding pockets, leading to a biological response.

Noncovalent interactions, primarily hydrogen bonds and van der Waals forces, govern the binding of a sugar to its receptor. youtube.com

Hydrogen Bonding: Hydroxyl groups are the primary sites for hydrogen bonding in carbohydrates. In this compound, the absence of hydroxyls at C-2 and C-6 and the methylation at C-3 significantly alters its hydrogen bonding potential compared to a parent hexose (B10828440) like glucose. The remaining hydroxyl group at C-4 is a key interaction point. The crystal structure of a similar compound, methyl 3,6-dideoxy-beta-D-ribohexopyranoside, confirms the importance of hydrogen bonding in forming a stable structure. nih.gov The specific pattern of available hydrogen bond donors and acceptors on the sugar must be complementary to those in the receptor's binding site for effective recognition.

Modulation of Bioactivity by this compound Moiety

The structural modifications—deoxygenation and methylation—contribute to this modulation in several ways:

Increased Lipophilicity: The replacement of polar hydroxyl groups with hydrogen atoms and a methyl group increases the sugar's hydrophobicity. This can enhance the ability of the parent glycoconjugate to cross cell membranes, leading to improved bioavailability and potency.

Altered Receptor Affinity: As detailed in section 5.2, the unique pattern of hydrogen bonding and steric bulk allows the sugar to bind with high specificity and affinity to its target receptor, which is often the basis of its therapeutic effect. nih.gov

Metabolic Stability: The absence of hydroxyl groups can make the sugar, and thus the entire glycoconjugate, more resistant to enzymatic degradation by glycosidases, prolonging its active lifetime in the body.

The study of deoxysugars and their role in glycodiversification is crucial for discovering new therapeutic agents with enhanced efficacy, often achieved by modifying or replacing sugar units in bioactive natural products. rsc.org

Contribution to Potency and Selectivity of Natural Products

The presence of this compound is often essential for the biological potency and selectivity of the natural products in which it is found. nih.gov This sugar is a component of notable compounds such as the macrolide antibiotic oleandomycin (B1677203) and various cardiac glycosides, including oleandrin (B1683999). nih.govphcogrev.com

The modification or removal of the L-oleandrose unit from a natural product often leads to a dramatic decrease or complete loss of biological activity. This highlights the sugar's integral role in the molecule's mechanism of action. For example, the aglycone (the non-sugar part) of many cardiac glycosides is significantly less potent than the fully glycosylated molecule. phcogrev.com

The contribution of L-oleandrose to the potency of various natural products is a subject of ongoing research. The following table summarizes the biological activity of selected natural products containing this sugar moiety.

Natural ProductClassPrimary Biological ActivityRole of this compound
Oleandomycin Macrolide AntibioticAntibacterialEssential for antibacterial activity. nih.gov
Oleandrin Cardiac GlycosideCardiotonic, CytotoxicContributes to potency and selectivity for Na+/K+-ATPase. phcogrev.commdpi.comnih.gov
Anvirzel™ Cardiac Glycoside ExtractAntitumorContains oleandrin and other glycosides where the sugar is crucial for activity. mdpi.com

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies involving the modification of the this compound moiety have provided valuable insights into its functional importance. nih.gov These studies typically involve the chemical synthesis of analogs with alterations at specific positions on the sugar ring and subsequent evaluation of their biological activity. nih.govnih.gov

Research has shown that even minor changes to the sugar's structure can have a profound impact on the biological activity of the parent glycoconjugate. For example, demethylation at the C-3 position to give L-olivose, the precursor in the biosynthesis of L-oleandrose, can alter the activity of the resulting compound. nih.gov In one study, the transfer of L-olivose instead of L-oleandrose to an erythronolide B aglycone resulted in a different bioactive compound, demonstrating the importance of the C-3 methyl group. nih.gov

Furthermore, modifications to other positions on the sugar ring, such as the introduction or removal of functional groups, can influence the molecule's interactions with its target. These studies are crucial for the design of new, more potent, and selective therapeutic agents. mdpi.comresearchgate.net By understanding which parts of the sugar are critical for activity, medicinal chemists can design derivatives with improved pharmacological properties. bohrium.comnih.gov

The table below presents a summary of SAR findings from studies on derivatives of this compound containing compounds.

Modification to this compoundEffect on Biological ActivityReference Compound
Demethylation at C-3 (to L-olivose) Altered biological activity, formation of a different bioactive product. nih.govOleandomycin
Removal of the entire sugar moiety Significant decrease or loss of biological activity. phcogrev.comOleandrin
Alteration of stereochemistry Often leads to a reduction in activity due to less optimal binding.General finding in glycoside chemistry
Introduction of bulky substituents Can either increase or decrease activity depending on the target and binding pocket.General SAR principle

These SAR studies underscore the intricate role of this compound in the biological function of its parent glycoconjugates. The specific structural features of this sugar are finely tuned to provide optimal interactions with their biological targets, thereby contributing significantly to the potency and selectivity of a wide range of natural products.

Advanced Spectroscopic and Analytical Methodologies for 2,6 Dideoxy 3 O Methyl Arabino Hexose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of carbohydrates in solution. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of connectivity, configuration, and conformation.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecule. The ¹H NMR spectrum reveals the chemical shift, integration, and coupling multiplicity of each proton. For the oleandrose (B1235672) moiety within a glycoside, the anomeric proton (H-1) typically appears at a distinct chemical shift (e.g., 4.84-4.91 ppm for β-oleandrose), which helps in its initial identification. researchgate.net The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical environment, with the anomeric carbon (C-1) also resonating in a characteristic downfield region (e.g., 98.5-99.0 ppm for β-oleandrose). researchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between nuclei. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It allows for the tracing of the proton spin system within the sugar ring, starting from an assigned proton like the anomeric H-1.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak appears between all protons belonging to the same sugar ring, which is particularly useful for resolving issues of signal overlap.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J C-H coupling). sdsu.eduemerypharma.com It is fundamental for assigning the carbon signals based on the already assigned proton signals. Edited-HSQC can further distinguish between CH, CH₂, and CH₃ groups. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J C-H). youtube.comsdsu.edu This technique is invaluable for connecting different structural fragments, such as linking the sugar unit to an aglycone in a glycoside by observing a correlation from the anomeric proton (H-1) to the aglycone carbon atom across the glycosidic bond. It also helps in assigning quaternary carbons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically <5 Å), regardless of whether they are connected through bonds. emerypharma.com NOESY is critical for determining stereochemistry and conformation, for instance, by observing the spatial relationship between H-1, H-3, and H-5 in a pyranose ring.

The following table presents typical NMR chemical shifts for a β-oleandrose unit within a pregnane (B1235032) glycoside, as determined through these combined techniques.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.84-4.91~98.5-99.0
2Data Not Available~35-36
3Data Not Available~78-79
4Data Not Available~75-76
5Data Not Available~70-71
6 (CH₃)Data Not Available~18-19
3-OCH₃Data Not Available~57-58

Note: The data is based on reported values for β-oleandrose units in pregnane glycosides and may vary slightly depending on the solvent and the specific structure of the aglycone. researchgate.net

The three-dimensional structure of the pyranose ring and the orientation of its substituents are determined through a detailed analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. nih.gov

The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. For a pyranose ring in a chair conformation, large coupling constants (typically 8-10 Hz) are observed for protons in a trans-diaxial relationship, while smaller values (1-4 Hz) are seen for axial-equatorial and equatorial-equatorial relationships. By analyzing the coupling constants around the ring, the preferred chair conformation (e.g., ¹C₄ or ⁴C₁) and the orientation (axial or equatorial) of each substituent can be deduced.

NOE data provide through-space distance information, complementing the through-bond information from coupling constants. researchgate.netnih.gov For a pyranose ring, specific NOE correlations are expected for a given conformation. For example, in a ¹C₄ chair conformation, strong NOEs are typically observed between axial protons on the same face of the ring, such as H-1, H-3, and H-5. mdpi.com The presence or absence of these key NOE cross-peaks in a 2D NOESY spectrum provides powerful evidence for the stereochemical and conformational assignment of 2,6-dideoxy-3-O-methyl-arabino-hexose. epfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an accuracy of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₇H₁₄O₄), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretical value (162.0892 g/mol ). This capability is crucial for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for structural characterization, particularly for glycosides containing the oleandrose moiety. youtube.comunt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation via Collision-Induced Dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. youtube.comnih.gov

When analyzing a glycoside of oleandrose, such as oleandrin (B1683999), the precursor ion corresponding to the intact molecule is selected. Upon fragmentation, a characteristic neutral loss of the sugar moiety is often observed. nih.govresearchgate.net The mass of this neutral loss corresponds to the mass of the 2,6-dideoxy-3-O-methyl-hexose residue. For example, in the analysis of oleandrin, a well-documented fragmentation pathway involves the transition from the precursor ion [M+H]⁺ at m/z 577 to a product ion at m/z 373. nih.gov This corresponds to the loss of the oleandrose sugar and an acetyl group. Further fragmentation of the sugar itself can provide additional structural confirmation. This ability to generate specific fragmentation patterns is essential for identifying the sugar component and its linkage within complex natural products. rsc.orgnih.gov

TechniqueApplicationExample Observation (for Oleandrin)
HRMS (e.g., QqTOF)Elemental Formula DeterminationProvides exact mass of the glycoside with >5 ppm accuracy. nih.gov
Tandem MS (CID)Structural FragmentationPrecursor Ion: [M+H]⁺ at m/z 577. nih.gov
Characteristic Product Ion: m/z 373 (Loss of oleandrose and acetyl group). nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound and its derivatives from complex mixtures, such as plant extracts. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like glycosides. youtube.com For cardiac glycosides such as oleandrin, reversed-phase HPLC using a C18 column is frequently employed. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of an isolated glycoside can be assessed by the presence of a single, sharp peak in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool that combines separation with mass detection, allowing for the quantification and confirmation of identity simultaneously. nih.govnih.govacs.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a high-resolution technique suitable for the analysis of volatile compounds. mdpi.com Since sugars are non-volatile, they must first be chemically modified in a process called derivatization. nih.govresearchgate.net Common derivatization methods include trimethylsilylation or acetylation, which convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) or acetyl ethers. After hydrolysis of a glycoside to release the free sugar, derivatization followed by GC-MS analysis can be used to identify and quantify the this compound component by comparing its retention time and mass spectrum to that of an authentic standard. nih.gov This is a standard method for assessing the purity of the sugar component of a natural product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Sugars

Gas chromatography (GC) is a powerful technique for separating volatile compounds, but carbohydrates like this compound are non-volatile due to their polar hydroxyl groups. Therefore, derivatization is an essential prerequisite to increase volatility for GC-MS analysis. mdpi.comlcms.cz This process involves replacing the active hydrogens on the hydroxyl groups with nonpolar moieties. lcms.cz

A prevalent and robust method for carbohydrate analysis is the preparation of alditol acetate (B1210297) derivatives. mdpi.comresearchgate.net This procedure involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. This approach is advantageous because it yields a single, stable derivative for each aldose, simplifying the resulting chromatogram and enhancing detection sensitivity. taylorfrancis.com

The derivatized sample is then introduced into the GC-MS system. Separation is typically achieved on mid-polarity capillary columns, such as those with a (50% cyanopropyl)-methylpolysiloxane stationary phase (e.g., OV-225 or SP-2330) or a VF-23ms phase, which provide good resolution for partially methylated alditol acetates. researchgate.netnih.gov The retention time of the derivatized this compound is a key identifier, which can be compared against standards. While specific retention data for this exact compound is sparse, relative retention times for analogous methylated and deoxy sugar derivatives on various columns have been extensively documented. nih.gov

Table 1: Illustrative Relative Retention Times of Related Partially Methylated Alditol Acetates on a CP-Sil 43CB Column (Relative to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol)

Compound (as Alditol Acetate)Relative Retention Time (Trel)
2,3,4-tri-O-methyl-fucitol0.59
2,3-di-O-methyl-fucitol1.15
2-O-methyl-fucitol1.83
3-O-methyl-6-deoxytalitol1.95
Peracetylated Fucitol2.52
Peracetylated Mannitol5.56

This table is illustrative, based on data for structurally similar compounds found in complex polysaccharides, to demonstrate the separation principles. nih.gov

Following separation by GC, the eluting compounds enter the mass spectrometer. Electron ionization (EI) is commonly used, causing the derivatized molecules to fragment in a predictable manner. The resulting mass spectrum provides a molecular fingerprint. For peracetylated alditols, the molecular ion is often absent or of very low abundance. taylorfrancis.com However, the fragmentation pattern, characterized by the cleavage of the carbon-carbon backbone, is highly informative for identifying the type of monosaccharide (e.g., hexose (B10828440), deoxyhexose) and the positions of methyl ethers. taylorfrancis.com Isomers with the same fragmentation pattern must be distinguished by their unique GC retention times. taylorfrancis.com

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing carbohydrates in complex biological mixtures without the need for derivatization, although derivatization can be employed to enhance detection sensitivity. nih.govchromatographyonline.com Analyzing monosaccharides like this compound from matrices such as bacterial hydrolysates presents challenges due to the presence of numerous structurally similar compounds. nih.gov

Several HPLC modes are utilized for sugar analysis:

Anion-Exchange Chromatography: High-pH anion-exchange chromatography (HPAEC) is a powerful method that separates carbohydrates based on the weak acidity of their hydroxyl groups under highly alkaline conditions (pH > 12). chromatographyonline.com It is often coupled with pulsed amperometric detection (PAD), a sensitive and specific technique for electroactive analytes like carbohydrates. chromatographyonline.comglsciences.com

Ligand-Exchange Chromatography: This technique uses columns packed with a cation-exchange resin loaded with metal ions (e.g., Ca²⁺, Pb²⁺). Separation occurs based on the differential formation of complexes between the sugar's hydroxyl groups and the metal counter-ion. researchgate.net

Hydrophilic Interaction Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., aminopropyl-bonded silica) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile. sigmaaldrich.com Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). chromatographyonline.comsigmaaldrich.com

The most common detector for underivatized sugars is the Refractive Index (RI) detector, which is universal but has limited sensitivity and is incompatible with gradient elution. chromatographyonline.comspectralabsci.com For complex mixtures, more specific detection methods or pre-column derivatization with a UV-active or fluorescent tag (like 1-phenyl-3-methyl-5-pyrazolone, PMP) are often necessary to improve sensitivity and selectivity when coupled with UV or fluorescence detectors or mass spectrometry. nih.govnih.gov

Sample preparation is critical when analyzing complex mixtures to prevent column contamination and interference with the analytes of interest. This may involve deproteination, desalting, or solid-phase extraction (SPE) to remove interfering substances like proteins and lipids. nih.govspectralabsci.com

Table 2: Common HPLC Systems for Monosaccharide Analysis

HPLC ModeStationary Phase ExampleMobile Phase ExampleDetector
Anion-ExchangePolymer-based quaternary ammonium (B1175870) functionalized resinSodium Hydroxide (NaOH) / Sodium Acetate (NaOAc) gradientPulsed Amperometric Detector (PAD)
Ligand-ExchangeSulfonated polystyrene-divinylbenzene resin (Ca²⁺ or Pb²⁺ form)Deionized WaterRefractive Index (RI) Detector
HILICAminopropyl-silica (NH₂)Acetonitrile/Water gradientRI, Evaporative Light Scattering Detector (ELSD), MS

This table summarizes common configurations for the analysis of carbohydrates, including O-methylated and deoxy sugars. chromatographyonline.comresearchgate.netsigmaaldrich.comspectralabsci.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net An infrared spectrum is generated by plotting the percent transmittance or absorbance of infrared radiation versus the wavenumber (cm⁻¹). Specific bonds within a molecule vibrate at characteristic frequencies, absorbing radiation at those wavenumbers. waters.com

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features:

O-H Stretching: A strong and broad absorption band is expected in the region of 3500–3200 cm⁻¹, characteristic of the hydroxyl groups. nih.govwaters.com The broadness is due to intermolecular hydrogen bonding.

C-H Stretching: Absorptions from the methyl (CH₃) and methylene (B1212753) (CH₂) groups appear in the 3000–2850 cm⁻¹ region. waters.com

C-O Stretching (Ethers and Alcohols): A series of strong bands in the "fingerprint region," typically between 1260 cm⁻¹ and 1000 cm⁻¹, corresponds to C-O stretching vibrations. The specific band for the C-O-C ether linkage of the 3-O-methyl group is expected within this range, often around 1100 cm⁻¹. nih.govwaters.com

C-H Bending: Bending vibrations for the methyl and methylene groups appear around 1465 cm⁻¹ and 1375 cm⁻¹. nih.govwaters.com

The presence of the O-methyl group is confirmed by the characteristic C-H stretching just below 3000 cm⁻¹ and the strong C-O-C ether stretch. The dideoxy nature of the molecule results in a higher proportion of C-H to O-H bonds compared to a standard hexose, which influences the relative intensities of the corresponding absorption bands. By comparing the experimental spectrum to reference spectra of related carbohydrates, the identity and purity of the compound can be assessed. spectralabsci.comresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500–3200O–H StretchAlcoholStrong, Broad
2960–2850C–H StretchAlkane (CH₃, CH₂)Medium-Strong
1465–1375C–H BendAlkane (CH₃, CH₂)Medium
~1100C–O–C StretchEtherStrong
1260–1000C–O StretchAlcoholStrong

This table provides expected absorption ranges based on general spectroscopic principles for the functional groups present in the molecule. nih.govwaters.com

Future Research Directions and Applications in Glycobiology and Medicinal Chemistry

Unexplored Biosynthetic Pathways and Enzymes

The biosynthesis of deoxysugars is a complex enzymatic process, and many of its intricacies remain uncharted territory. nih.gov While the general pathway for many 2,6-dideoxysugars is understood to proceed from a nucleotide-activated sugar like TDP-D-glucose through a series of dehydration, epimerization, and reduction steps, the specific enzymes responsible for every transformation, especially the tailoring steps, are not always known. nih.govresearchgate.net For 2,6-dideoxy-3-O-methyl-arabino-hexose, a significant knowledge gap exists regarding the precise enzymatic machinery responsible for the O-methylation at the C-3 position.

Methylation of sugar residues is a relatively rare modification in nature, and the enzymes that catalyze these reactions, S-adenosylmethionine (SAM)-dependent methyltransferases (MTs), are highly specific. nih.gov While methyltransferases involved in C-methylation (like MtmC in mycarose (B1676882) biosynthesis) or in the methylation of other sugar positions have been characterized, the specific 3-O-methyltransferase for a 2,6-dideoxyhexose precursor remains to be identified and characterized. nih.govnih.gov Future research will likely focus on genome mining of organisms known to produce these glycosylated natural products to identify putative methyltransferase genes within the biosynthetic gene clusters (BGCs). Subsequent heterologous expression and in vitro characterization of these enzymes are necessary to confirm their function and substrate specificity. Understanding the mechanism and structure of these novel methyltransferases could reveal unique catalytic strategies and provide new tools for biocatalysis.

Furthermore, the precise sequence of events—when the methylation occurs relative to deoxygenation and epimerization steps—is a key unanswered question. Elucidating the complete, ordered pathway is crucial for future metabolic engineering efforts. nih.gov

Table 1: Key Enzyme Classes in Deoxysugar Biosynthesis and Areas for Future Exploration

Enzyme ClassGeneral Function in Deoxysugar BiosynthesisUnexplored Aspects Relevant to this compound
Glycosyl-1-phosphate nucleotidylyltransferase Activates the sugar by attaching a nucleotide diphosphate (B83284) (e.g., TDP). acs.orgSubstrate flexibility for unnatural glucose analogs.
NDP-sugar-4,6-dehydratase Catalyzes the initial deoxygenation at C-6, forming a 4-keto-6-deoxy intermediate. acs.orgRegulation and interaction with subsequent pathway enzymes.
NDP-sugar-2,3-dehydratase Catalyzes deoxygenation at C-2. nih.govMechanism and stereochemical outcome in different sugar scaffolds.
NDP-sugar-ketoreductase Reduces keto groups at C-3 and/or C-4 with specific stereochemistry. researchgate.netnih.govIdentification of reductases that produce the specific arabino stereochemistry.
NDP-sugar Epimerase/Isomerase Alters the stereochemistry at various carbon centers (e.g., C-3, C-5). acs.orgDiscovery of epimerases that can act on methylated or other modified substrates.
O-Methyltransferase (MT) Transfers a methyl group from a donor (usually SAM) to a hydroxyl group. nih.govHigh-priority area: Identification and characterization of the specific 3-O-methyltransferase. Understanding its substrate scope and timing within the pathway.

Design and Synthesis of Novel Glycomimetics and Analogs

Glycomimetics—compounds that mimic the structure of carbohydrates—and novel sugar analogs are powerful tools for probing biological processes and developing new drugs. rsc.org The synthesis of analogs of this compound is a promising avenue for creating therapeutic agents with improved efficacy, stability, or altered biological targets. rsc.org Future research will heavily rely on chemoenzymatic and combinatorial biosynthesis approaches to generate these novel molecules.

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymes. rsc.orgnih.gov This strategy can be used to create unnatural sugar precursors that can then be incorporated into larger molecules by glycosyltransferases. rsc.org For instance, engineered enzymes, such as oxidases or isomerases, could be used to generate novel deoxysugar scaffolds from abundant starting materials, which can then be chemically methylated and activated for subsequent glycosylation steps. rsc.orgunl.pt

Combinatorial biosynthesis offers another powerful route. By expressing deoxysugar biosynthetic genes in heterologous hosts, often in the form of "sugar cassette plasmids," researchers can produce a variety of sugar structures. nih.govnih.gov A key strategy involves harnessing the substrate promiscuity of certain enzymes, particularly glycosyltransferases (GTs). For example, the GT ElmGT from the elloramycin (B1244480) pathway has shown remarkable flexibility, accepting a wide range of TDP-deoxysugars to glycosylate different aglycones. acs.orgacs.org Future work could involve engineering the biosynthetic pathway for this compound and feeding this "unnatural" sugar to a host organism containing a promiscuous GT and a novel aglycone, thereby generating entirely new glycoconjugates.

Table 2: Strategies for the Design and Synthesis of Novel Glycomimetics

StrategyDescriptionFuture Research Focus
Chemoenzymatic Synthesis A hybrid approach using both chemical reactions and enzymatic transformations to build complex carbohydrates and their analogs. rsc.orgresearchgate.netDeveloping engineered enzymes with novel specificities; optimizing one-pot multi-enzyme cascade reactions for efficiency. rsc.org
Combinatorial Biosynthesis Mixing and matching genes from different biosynthetic pathways to create "unnatural" natural products. researchgate.netnih.govDiscovering and engineering promiscuous glycosyltransferases; creating stable host strains for efficient production. nih.gov
Metabolic Engineering Modifying an organism's metabolic pathways to produce a desired compound, such as an unnatural sugar nucleotide. mdpi.comDesigning and implementing novel synthetic pathways in microbial cell factories. mdpi.comyoutube.com
Glycorandomization Attaching a library of diverse sugars to a specific aglycone to screen for improved biological activity.Expanding the library of available deoxysugar donors, including methylated and other modified variants.

Development of Advanced Analytical Tools for Trace Analysis in Biological Samples

The study of rare sugars like this compound in biological systems is often hampered by their low abundance and the complexity of the biological matrix. Therefore, the development of highly sensitive and specific analytical methods is critical.

Currently, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques. numberanalytics.comresearchgate.net For trace analysis, these are typically coupled with mass spectrometry (MS). A particularly powerful approach is ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) using dynamic multiple reaction monitoring (dMRM), which allows for the absolute quantification of monosaccharides at femtomole to attomole levels. nih.gov However, neutral sugars often require derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance their ionization efficiency and chromatographic separation from isomers. nih.gov Future research should focus on developing new derivatization strategies or direct analysis methods that can distinguish between closely related isomers, such as different O-methylated sugars, without cumbersome sample preparation.

Capillary electrophoresis (CE) is another valuable tool, particularly for monitoring enzymatic reactions in real-time during the study of biosynthetic pathways, as it requires minimal sample volume. nih.govtypeset.io For complete structural elucidation of newly discovered glycoconjugates or biosynthetic intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable. researchgate.net However, its lower sensitivity makes it unsuitable for trace analysis.

A significant challenge is the analysis of these sugars directly within complex samples like cell lysates or environmental samples. Future directions include the development of specific affinity probes, such as lectins or antibodies, that can selectively capture this compound or its glycoconjugates for enrichment prior to MS analysis.

Table 3: Comparison of Advanced Analytical Tools for Rare Sugar Analysis

Analytical TechniquePrincipleAdvantagesLimitationsFuture Development
UHPLC-MS/MS (dMRM) Chromatographic separation followed by mass-based detection and fragmentation. nih.govHigh sensitivity and specificity; suitable for quantification in complex matrices. nih.govOften requires derivatization; may not separate all isomers. nih.govNew derivatization agents; ion mobility-mass spectrometry for enhanced isomer separation.
GC-MS Separation of volatile derivatives by gas chromatography, followed by mass detection. researchgate.netExcellent for structural analysis (e.g., methylation analysis). researchgate.netRequires extensive derivatization; not suitable for non-volatile compounds.Miniaturized systems for high-throughput screening.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillary. nih.govHigh separation efficiency; very small sample volume needed. nih.govLower concentration sensitivity compared to MS; less robust for complex mixtures.Coupling CE with MS (CE-MS) for enhanced sensitivity and identification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural elucidation without derivatization. researchgate.netLow sensitivity; requires pure samples in relatively large amounts.Cryoprobe technology for increased sensitivity; micro-NMR systems.

Interdisciplinary Research Integrating Omics Data with Glycochemistry

The convergence of "omics" technologies (genomics, transcriptomics, metabolomics) with traditional glycochemistry is revolutionizing natural product discovery and metabolic engineering. rsc.orgrsc.org This interdisciplinary approach is essential for unlocking the secrets of this compound biosynthesis and function.

Genomics provides the blueprint. By sequencing the genomes of producer organisms, researchers can identify biosynthetic gene clusters (BGCs) that encode the entire enzymatic machinery for making a glycosylated natural product. rsc.org This allows for the targeted discovery of the genes responsible for synthesizing the deoxysugar moiety. Transcriptomics (e.g., via RNA-seq) reveals which genes are actively being expressed under certain conditions, providing clues about the regulation of these pathways. nih.govfrontiersin.org This information can be correlated with metabolomics data—the direct measurement of the small molecules (including the final glycoconjugate) produced by the organism—to functionally link genes to their chemical products. rsc.org

This integrated approach accelerates research significantly. For example, identifying a BGC containing genes for a dehydratase, a ketoreductase, and a methyltransferase alongside a polyketide synthase provides a strong hypothesis that the resulting natural product is a glycosylated polyketide. acs.org Functional genomics, using tools like CRISPR-Cas9 to knock out specific genes, can then be used to confirm the function of each enzyme in the pathway systematically. frontiersin.org

Future research will focus on developing more sophisticated computational platforms to automatically link genomic data to predicted chemical structures and to design novel biosynthetic pathways in silico before building them in the lab. youtube.comnih.gov The development of synthetic biology tools, such as standardized "BioBricks" gene cassettes, will further streamline the process of assembling these engineered pathways in host organisms for the production of novel compounds. nih.govacs.org

Table 4: Contributions of Omics Technologies to Glycochemistry Research

Omics FieldKey TechnologyContribution to Research on this compound
Genomics Whole-Genome SequencingIdentification of biosynthetic gene clusters (BGCs) encoding the pathway enzymes. rsc.org
Transcriptomics RNA-seq, MicroarraysCorrelating gene expression with natural product formation; understanding pathway regulation. nih.gov
Proteomics Mass SpectrometryIdentifying the expressed enzymes of a pathway directly.
Metabolomics LC-MS, GC-MS, NMRDetecting and quantifying the final glycoconjugate and biosynthetic intermediates. rsc.org
Functional Genomics CRISPR-Cas9, Gene KnockoutsValidating the function of individual enzymes within the biosynthetic pathway. frontiersin.org

Therapeutic Potential of Engineered Glycoconjugates Containing this compound Moieties

The deoxysugar moieties of natural products are often essential for their biological activity, mediating interactions with their molecular targets. rsc.orgnih.gov Altering these sugar components through "glycodiversification" is a powerful strategy to create new drugs with improved properties, such as enhanced potency, better pharmacokinetic profiles, or the ability to overcome drug resistance. nih.gov

The parent compounds containing this compound, such as olivomycin (B1226810), already possess potent anticancer activity. rsc.org A key future direction is to use this sugar, or close analogs, to create novel engineered glycoconjugates. This can be achieved by attaching the sugar to different aglycones (the non-sugar part of the molecule) that have other biological activities. The use of promiscuous glycosyltransferases is central to this effort, as these enzymes can be harnessed to transfer the activated deoxysugar to a wide range of acceptor molecules. acs.org

For example, researchers have successfully generated new tetracenomycin derivatives by feeding engineered deoxysugar pathways into a host that produces the tetracenomycin aglycone and a flexible glycosyltransferase. nih.govacs.org Some of these novel compounds have shown activity against antibiotic-resistant bacteria. researchgate.net Similar approaches could be used to attach this compound to other classes of antibiotics, anticancer agents, or even peptides and proteins to modulate their function. nih.gov The chemoenzymatic synthesis of such engineered glycoconjugates is a rapidly advancing field that promises to deliver a new generation of therapeutics built upon the unique structural features of rare sugars. rsc.orgnih.gov

Table 5: Therapeutic Opportunities for Engineered Glycoconjugates

Therapeutic AreaEngineering StrategyPotential Advantage
Oncology Attaching the sugar to novel or existing anticancer aglycones.Enhanced tumor cell targeting; improved DNA binding; overcoming drug resistance mechanisms.
Infectious Diseases Glycosylating known antibiotics or novel scaffolds with the sugar.Creating antibiotics with new mechanisms of action; overcoming bacterial resistance. researchgate.net
Immunology Creating glycoconjugates that can modulate immune responses.Development of novel adjuvants for vaccines; targeted immunosuppressants.
Drug Delivery Using the sugar as a targeting ligand on drug-delivery systems (e.g., nanoparticles).Enhancing the uptake of therapeutic payloads by specific cell types.

Q & A

Q. What are the established synthetic routes for 2,6-Dideoxy-3-O-methyl-arabino-hexose, and how can enantioselectivity be optimized?

Methodological Answer:

  • Enantioselective Synthesis : Roush and Brown (1983) developed a stereocontrolled approach using chiral auxiliaries to synthesize 2,6-dideoxyhexoses. Their method involves sequential protection-deprotection steps and Sharpless asymmetric epoxidation to achieve >90% enantiomeric excess .
  • Partial Deoxygenation : Evtushenko (1991) demonstrated partial deoxygenation of methyl hexopyranosides via Barton-McCombie reaction, yielding 2,6-dideoxy derivatives with high regioselectivity under radical conditions (e.g., AIBN, Bu₃SnH) .
  • Key Considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., toluene for radical stability) to minimize side products.

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Enantiomeric Excess (%)Reference
Chiral Auxiliary65–75>90
Barton-McCombie70–85N/A (racemic starting material)

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

  • Physicochemical Profiling :
  • Density : 1.249 g/cm³ (measured via pycnometry) .
  • Boiling Point : 365.9°C at 760 mmHg (empirical determination) .
  • Optical Rotation : Use polarimetry ([α]D²⁵ = specific value pending experimental calibration).
    • Spectroscopic Analysis :
  • NMR : Assign signals for the 3-O-methyl group (δ 3.3–3.5 ppm in ¹H NMR) and deoxy protons (δ 1.2–1.5 ppm for 2,6-dideoxy positions) .
  • IR : Identify C-O-C stretches (~1100 cm⁻¹) and absence of hydroxyl peaks due to methylation .

Q. What are the natural sources or biological roles of this compound?

Methodological Answer:

  • Natural Occurrence : This sugar is a component of cardiac glycosides, such as oleandrose, which are found in plants like Nerium oleander .
  • Biological Activity : Acts as a glycosylation agent in secondary metabolites, enhancing membrane permeability in host organisms. Isolate via ethanolic extraction followed by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Co-crystallize with phenylboronic acid esters to stabilize pyranose rings, as demonstrated for 2-deoxy-D-arabino-hexose derivatives (Hess & Klüfers, 2011) .
  • Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) to resolve methyl group orientation. Refinement with SHELXL achieves R-factors <0.05 .
  • Challenges : Address disorder in the methyl group using TLS parameterization.

Q. What enzymatic pathways facilitate the biosynthesis of 3,6-dideoxyhexoses, and can they be adapted for 2,6-dideoxy derivatives?

Methodological Answer:

  • CDP-4-Keto Intermediate : Rubenstein and Strominger (1973) identified NADPH-dependent reductases (Enzyme E3) that catalyze 3-deoxygenation in CDP-4-keto-6-deoxyglucose. Adapt this pathway by engineering E3 to target C2 instead of C3 .
  • In Vitro Reconstitution : Combine CDP-glucose, ATP, and recombinant enzymes under anaerobic conditions (argon atmosphere) to prevent oxidation of labile intermediates .

Q. How should researchers address contradictions in spectral data for this compound?

Methodological Answer:

  • Data Reconciliation :
  • NMR Discrepancies : Compare coupling constants (J values) with DFT-calculated conformational models (e.g., B3LYP/6-31G* level) to distinguish axial vs. equatorial substituents .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺ = 149.16 m/z) and rule out hydrate formation .
    • Collaborative Validation : Cross-validate data with independent labs using identical instrumentation (e.g., 500 MHz NMR, Q-TOF MS).

Methodological Tables

Table 2 : Key Physical Properties (From )

PropertyValue
Molecular FormulaC₆H₁₂O₄
Molecular Weight148.16 g/mol
Density (25°C)1.249 g/cm³
Boiling Point365.9°C at 760 mmHg
Refractive Index1.494

Table 3 : Hazard Handling (Inferred From )

PrecautionRecommendation
InhalationUse fume hood; monitor airborne particulates
Skin ContactWear nitrile gloves; rinse with 0.1 M NaOH if exposed
StorageDesiccate at 4°C in amber glass vials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.